molecular formula C13H17N2NaO2 B1453439 Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate CAS No. 1158260-61-7

Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate

Cat. No. B1453439
M. Wt: 256.28 g/mol
InChI Key: GLWPJBBDLCEYEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is a chemical compound used in scientific research. It exhibits diverse applications due to its unique properties, making it valuable in various fields like pharmaceuticals. The molecular formula of this compound is C13H17N2O2•Na, and it has a molecular weight of 256.28 .


Molecular Structure Analysis

The molecular structure of Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate consists of a piperidine ring with a carboxylate group at the 4-position and a 2-pyridin-4-ylethyl group at the 1-position . The sodium ion is associated with the carboxylate group .


Physical And Chemical Properties Analysis

Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate has a molecular weight of 256.28 and a molecular formula of C13H17N2O2•Na . Additional physical and chemical properties are not specified in the search results.

Scientific Research Applications

Piperidine and its derivatives have been observed to have therapeutic properties against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . For example, treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibited proliferation of HT29 and DLD-1 cells in a dose-based manner .

  • Pharmaceutical Industry

    • Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Cancer Treatment

    • Piperidine and its derivatives have therapeutic properties against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
    • Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit the proliferation of HT29 and DLD-1 cells in a dose-based manner .
  • Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 kinase (ROS1) Dual Inhibitor

    • A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed by Zhang et al. as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
  • Synthesis of Pharmaceuticals

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • 1,4-Dihydropyridine (1,4-DHP) Construction

    • 1,4-DHP is one of the foremost notable organic scaffolds with diverse pharmaceutical applications .
    • This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
  • Insecticidal Properties

    • In addition to their pharmaceutical applications, piperidine derivatives also have insecticidal properties .

properties

IUPAC Name

sodium;1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.Na/c16-13(17)12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11;/h1-2,6-7,12H,3-5,8-10H2,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPJBBDLCEYEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)[O-])CCC2=CC=NC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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